N-(噻吩-2-基甲基)丁-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

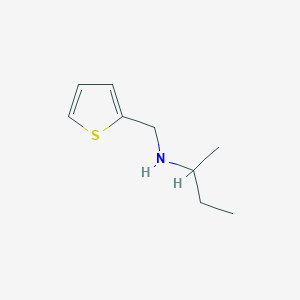

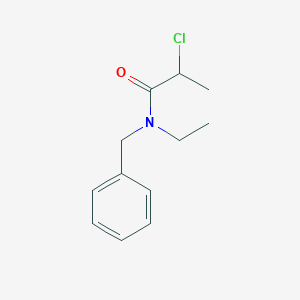

“N-(thiophen-2-ylmethyl)butan-2-amine” is a compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as a key element . The compound is likely to have a structure similar to butylamine, which is an organic compound with the formula CH3(CH2)3NH2 . The “N-(thiophen-2-ylmethyl)” part of the name suggests that this compound has a thiophene ring attached to the nitrogen of the butan-2-amine .

Molecular Structure Analysis

The molecular structure of “N-(thiophen-2-ylmethyl)butan-2-amine” would likely include a butan-2-amine backbone with a thiophene ring attached to the nitrogen atom. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis

Amines, including “N-(thiophen-2-ylmethyl)butan-2-amine”, can act as both bases and nucleophiles due to the unshared electron pair on the nitrogen atom . They can undergo a variety of reactions, including alkylation, acylation, and condensation with carbonyls . The specific reactions that “N-(thiophen-2-ylmethyl)butan-2-amine” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(thiophen-2-ylmethyl)butan-2-amine” would depend on its molecular structure. For instance, butylamine, which has a similar structure, is a colorless liquid with a fishy, ammonia-like odor . It is soluble in all organic solvents but insoluble in water . The compound’s exact properties, such as its melting point, boiling point, and density, would need to be determined experimentally .科学研究应用

1. 职业健康:

- 一项研究报告了接触对橡胶制造中使用的胺类抗臭剂(如N-异丙基-N'-苯基对苯二胺 (IPPD))的敏感性病例,主要在轮胎行业。该研究强调了 IPPD 与其他胺类抗臭剂的交叉反应及其对职业健康的影响 (Herve‐Bazin 等,1977).

2. 分析化学:

- 一项研究开发并验证了一种可靠的气相色谱-质谱法,用于量化人尿液中的胺相关物质 N,N-二甲基-2-苯基丙-1-胺 (NN-DMPPA)。该方法对于了解 NN-DMPPA 的排泄情况至关重要,特别是在反兴奋剂控制的背景下 (Wójtowicz 等,2016).

3. 癌症研究:

- 一项研究调查了激活致癌芳香胺的酶(如 N-乙酰转移酶 NAT2)的基因型与日本人群中尿路上皮癌的关系。这项研究对于了解遗传易感性和芳香胺等环境因素在癌症风险中的作用至关重要 (Ozawa 等,2002).

4. 职业安全与健康:

- 研究人员研究了食用熟食中杂环胺的摄入及其潜在健康影响。研究强调了这些胺的致癌潜力,以及了解它们在人类饮食中的存在对于职业安全和健康考量的重要性 (Wakabayashi 等,1993;Turteltaub 等,1999;Bryant 等,1988).

5. 法医毒理学:

- 研究人员对特定胺衍生物及其代谢物进行了研究,这些物质与药物检测和法医毒理学相关。这包括分析由于某些胺类化合物的存在而导致的药物检测中潜在的假阳性 (Kraemer 等,2001).

6. 医学应用:

- 对用于手术切口的手术粘合剂(如 N-丁基-2-氰基丙烯酸酯)的研究显示,在愈合和减少并发症方面取得了积极成果。此类研究对于改善术后恢复和了解此类化合物与人体组织的相互作用至关重要 (Amiel 等,1999).

作用机制

The mechanism of action of “N-(thiophen-2-ylmethyl)butan-2-amine” would depend on its specific biological or chemical activity. For instance, many amines act as bases, accepting a proton to form a positively charged ammonium ion . If “N-(thiophen-2-ylmethyl)butan-2-amine” has biological activity, its mechanism of action could involve interactions with biological targets such as proteins or enzymes.

安全和危害

The safety and hazards of “N-(thiophen-2-ylmethyl)butan-2-amine” would depend on its specific physical and chemical properties. For instance, many amines, including butylamine, are flammable and can cause burns and eye damage . They may also be harmful if swallowed or inhaled . Specific safety data for “N-(thiophen-2-ylmethyl)butan-2-amine” would need to be determined through safety testing .

属性

IUPAC Name |

N-(thiophen-2-ylmethyl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-3-8(2)10-7-9-5-4-6-11-9/h4-6,8,10H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNAXMIPDHAVNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide](/img/structure/B2406331.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)

![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)

![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)

![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)